Z-Glu-Gly-OH

Overview

Description

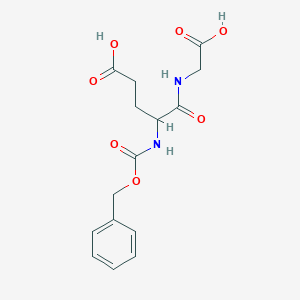

Z-Glu-Gly-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . Its molecular formula is C15H18N2O7 .

Synthesis Analysis

A reliable solution-phase synthesis of the water-soluble dipeptidic fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH is presented. The route started from Z-Glu-OH, which was converted into the corresponding cyclic anhydride .Molecular Structure Analysis

The molecular formula of Z-Glu-Gly-OH is C15H18N2O7. Its average mass is 338.313 Da and its monoisotopic mass is 338.111389 Da .Chemical Reactions Analysis

Z-Glu-Gly-OH is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .Physical And Chemical Properties Analysis

Z-Glu-Gly-OH has a molecular weight of 338.31 g/mol. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7. Its rotatable bond count is 10. Its exact mass is 338.11140092 g/mol and its monoisotopic mass is 338.11140092 g/mol .Scientific Research Applications

Gas Sensing Properties

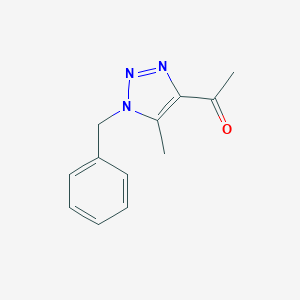

Z-Glu-Gly-OH has been employed to enhance the NO2 sensing properties of Single-Walled Carbon Nanotubes (SWNTs) . The functionalization process involves a 1,3-dipolar cycloaddition type, which modifies the properties of SWNTs while preserving their electronic characteristics. By introducing amino groups on the nanotube surface, Z-Glu-Gly-OH improves sensor sensitivity. Solid-state devices based on SWNTs functionalized with Z-Glu-Gly-OH exhibit rapid response/recovery times and high sensitivity to NO2 gas .

Antioxidant Peptides

In the realm of food science, pharmaceuticals, and cosmetics, antioxidant peptides play a crucial role. Z-Glu-Gly-OH contributes to the development of these peptides, which combat oxidative stress and promote health . Its unique structure and reactivity make it valuable for designing novel antioxidants.

Enzyme Inhibition

Z-Glu-Gly-OH has been studied for its inhibitory effects on enzymes. For instance, it results in lower residual enzyme activity for protein glutaminase (PGA) compared to other inhibitors . This property could be harnessed in drug development or enzyme-based therapies.

Mechanism of Action

Target of Action

Z-Glu-Gly-OH, also known as N-benzyloxycarbonyl-glycine

Mode of Action

It’s known that the compound can be used in solution phase peptide synthesis , suggesting that it may interact with its targets through the formation of peptide bonds. This interaction could potentially lead to changes in the structure or function of the target molecules.

Biochemical Pathways

Z-Glu-Gly-OH may be involved in the deamidation of proteins, a process catalyzed by enzymes known as protein glutaminases . Deamidation is a biochemical pathway that converts glutamine residues in proteins to glutamic acid residues . This process can improve the solubility and other functional properties of food proteins .

Pharmacokinetics

Its solubility and stability may be influenced by factors such as temperature and ph .

Result of Action

The deamidation of proteins by Z-Glu-Gly-OH can lead to changes in the proteins’ net charge, which can increase their solubility . This can enhance the techno-functionality of proteins, such as their emulsion-forming abilities and water-binding capacity .

Action Environment

The action of Z-Glu-Gly-OH is likely influenced by environmental factors such as temperature and pH. For example, a protein glutaminase from Bacteroides helcogenes, which could potentially interact with Z-Glu-Gly-OH, has been shown to have higher temperature stability and an optimum pH value at acidic conditions .

Future Directions

properties

IUPAC Name |

(4S)-5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTUHSFTKCRNSD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Glu-Gly-OH | |

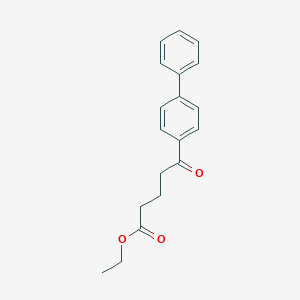

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)